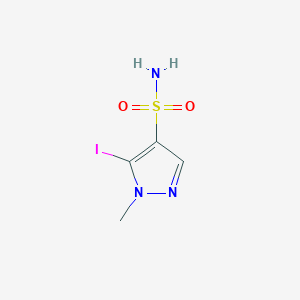

5-iodo-1-methyl-1H-pyrazole-4-sulfonamide

Description

Historical and Current Significance of Pyrazole (B372694) Heterocycles in Drug Discovery Research

The pyrazole nucleus, a five-membered aromatic ring containing two adjacent nitrogen atoms, has a rich history in medicinal chemistry. First described by German chemist Ludwig Knorr in 1883, pyrazole derivatives have since become integral to the development of a wide array of therapeutic agents. frontiersin.org Historically, pyrazole-containing compounds like antipyrine (B355649) were among the earliest synthetic analgesics and antipyretics.

In the contemporary pharmaceutical landscape, the pyrazole scaffold is recognized as a "privileged structure" due to its ability to bind to various biological targets with high affinity. This versatility has led to the development of numerous successful drugs across different therapeutic areas. nih.gov Pyrazole derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, antiviral, and anticonvulsant properties. globalresearchonline.netnih.gov A prominent example is Celecoxib, a selective COX-2 inhibitor used for treating arthritis and pain, which features a pyrazole core. mdpi.com The continued exploration of pyrazole chemistry underscores its enduring importance in the quest for novel and more effective medicines. nih.gov

Table 1: Examples of Marketed Drugs Containing a Pyrazole Moiety

| Drug Name | Therapeutic Area |

| Celecoxib | Anti-inflammatory |

| Sildenafil | Erectile Dysfunction |

| Rimonabant | Anti-obesity (withdrawn) |

| Axitinib | Anticancer |

| Ruxolitinib | Anticancer |

| Ibrutinib | Anticancer |

The Medicinal Chemistry Importance of Sulfonamide Functionalities in Bioactive Compounds

The sulfonamide group (-SO₂NH₂) is another pharmacologically significant functionality with a storied past, most notably heralding the dawn of the antibiotic age with the discovery of prontosil. researchgate.netresearchgate.net This discovery paved the way for the development of a large class of "sulfa drugs" that have been instrumental in treating bacterial infections. nih.gov The sulfonamide moiety is a versatile pharmacophore capable of engaging in key hydrogen bonding interactions with biological targets. nih.gov

Beyond their antibacterial applications, sulfonamides are integral components of drugs with diverse mechanisms of action. researchgate.netresearchgate.net They are found in diuretics (e.g., hydrochlorothiazide), anticonvulsants (e.g., topiramate), anti-inflammatory drugs (e.g., celecoxib), and anticancer agents. researchgate.net The sulfonamide group can act as a bioisostere for carboxylic acids and other functional groups, offering advantages in terms of metabolic stability and pharmacokinetic properties. nih.gov Its continued prevalence in drug design highlights its reliability as a key structural element for achieving desired biological effects. researchgate.net

Contextualization of Halogenated Pyrazoles, Particularly Iodo-Substituted Analogues, in Chemical Biology

Halogenation is a common strategy in medicinal chemistry to modulate the physicochemical properties of a lead compound, such as its lipophilicity, metabolic stability, and binding affinity. The introduction of a halogen atom, including iodine, onto a pyrazole ring can have profound effects on its biological activity.

Iodo-substituted pyrazoles, in particular, serve as versatile intermediates in synthetic organic chemistry. researchgate.net The iodine atom is an excellent leaving group, making it highly suitable for further functionalization through various cross-coupling reactions like the Suzuki and Sonogashira reactions. researchgate.netresearchgate.net This allows for the construction of complex and highly decorated pyrazole derivatives that might not be accessible through other synthetic routes. researchgate.net From a chemical biology perspective, the iodine atom can also participate in halogen bonding, a non-covalent interaction that can influence ligand-receptor binding. Furthermore, the presence of an iodine substituent can be exploited in other ways; for instance, it may enable the use of a compound as a radioligand for imaging or therapeutic applications in oncology. ontosight.ai The synthesis of iodinated pyrazoles is a subject of ongoing research, with various methods being developed to achieve regioselective iodination. ontosight.ainih.govacs.org

Rationale and Specific Research Aims for the Comprehensive Investigation of 5-iodo-1-methyl-1H-pyrazole-4-sulfonamide

The rationale for the focused investigation of this compound stems from the strategic combination of the three aforementioned structural motifs. The core hypothesis is that by uniting the privileged pyrazole scaffold with the versatile sulfonamide functionality and the synthetically useful iodo-substituent, a novel compound with significant potential in drug discovery can be created. The N-methylation of the pyrazole ring is a common modification to modulate solubility and metabolic stability.

The specific research aims for a comprehensive investigation of this compound would therefore be:

To develop an efficient and regioselective synthetic route for the preparation of this compound. This involves ensuring the correct placement of the iodo and sulfonamide groups on the pyrazole ring.

To fully characterize the chemical structure and properties of the synthesized compound using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.

To explore the utility of the iodo-substituent by using the compound as a building block in further synthetic transformations, such as palladium-catalyzed cross-coupling reactions, to generate a library of more complex derivatives.

To conduct in vitro screening of this compound and its derivatives against a panel of biological targets. Given the known activities of pyrazole sulfonamides, this screening would likely focus on targets relevant to inflammation (e.g., COX enzymes), cancer (e.g., protein kinases), and microbial infections. mdpi.comnih.gov

This structured investigation would provide a thorough understanding of the chemical and potential biological properties of this compound, thereby elucidating its potential as a valuable scaffold in medicinal chemistry.

Structure

3D Structure

Properties

IUPAC Name |

5-iodo-1-methylpyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6IN3O2S/c1-8-4(5)3(2-7-8)11(6,9)10/h2H,1H3,(H2,6,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEMWMXIYMXNYLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)S(=O)(=O)N)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6IN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations of 5 Iodo 1 Methyl 1h Pyrazole 4 Sulfonamide

Detailed Retrosynthetic Pathways and Disconnection Strategies for the Target Compound

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available precursors. For 5-iodo-1-methyl-1H-pyrazole-4-sulfonamide, several disconnection strategies can be envisioned, primarily revolving around the sequential installation of the key functional groups: the sulfonamide, the iodine atom, and the formation of the pyrazole (B372694) core.

A primary retrosynthetic pathway involves three key disconnections:

C-I Bond Disconnection: The iodo group at the C5 position can be introduced late in the synthesis via an electrophilic iodination reaction. This simplifies the immediate precursor to 1-methyl-1H-pyrazole-4-sulfonamide .

C-S Bond Disconnection: The sulfonamide group at C4 is logically disconnected at the carbon-sulfur bond. This points to a precursor, 1-methyl-1H-pyrazole-4-sulfonyl chloride , which can be formed through chlorosulfonation of the pyrazole ring. The sulfonamide is then formed by reaction with ammonia (B1221849).

Pyrazole Ring Disconnection (Knorr Synthesis Approach): The 1-methyl-1H-pyrazole core can be disconnected according to the classical Knorr pyrazole synthesis. This involves breaking the N1-C5 and C3-C4 bonds, leading back to methylhydrazine and a suitable 1,3-dicarbonyl compound or its synthetic equivalent.

This logical deconstruction suggests a forward synthesis commencing with the formation of the pyrazole ring, followed by sequential functionalization at the C4 and C5 positions.

Classical and Established Synthetic Routes to this compound

Building upon the retrosynthetic analysis, a robust multi-step synthesis can be designed using well-established chemical transformations.

Multi-Step Synthesis Strategies and Optimization of Key Intermediates

A plausible and efficient multi-step synthesis for this compound is outlined below, focusing on the preparation and optimization of key intermediates.

Step 1: Synthesis of 1-Methyl-1H-pyrazole The initial step is the formation of the pyrazole core. While various methods exist, the condensation of a 1,3-dielectrophile with methylhydrazine is the most common. acs.org For instance, the reaction of malondialdehyde or its synthetic equivalent with methylhydrazine yields the parent 1-methyl-1H-pyrazole.

Step 2: Chlorosulfonation to form 1-Methyl-1H-pyrazole-4-sulfonyl chloride The introduction of the sulfonyl group is typically achieved via electrophilic sulfonation. A common and effective method is the direct reaction of 1-methyl-1H-pyrazole with chlorosulfonic acid. chemicalbook.comnih.gov This reaction generally proceeds with high regioselectivity, favoring substitution at the C4 position due to the electronic nature of the pyrazole ring. The resulting 1-methyl-1H-pyrazole-4-sulfonyl chloride is a key intermediate. chemicalbook.comnih.gov

Step 3: Amination to form 1-Methyl-1H-pyrazole-4-sulfonamide The sulfonyl chloride intermediate is then converted to the corresponding sulfonamide. This is readily accomplished by reacting it with an ammonia source, such as aqueous or anhydrous ammonia, in a suitable solvent. nih.gov This nucleophilic substitution reaction is typically high-yielding and produces 1-methyl-1H-pyrazole-4-sulfonamide .

Step 4: Iodination to form this compound The final step is the regioselective iodination of the pyrazole ring. Electrophilic iodinating agents are employed for this transformation. Reagents such as N-iodosuccinimide (NIS) or a combination of iodine (I₂) with an oxidizing agent like ceric ammonium (B1175870) nitrate (B79036) (CAN) or iodic acid (HIO₃) are effective for the iodination of pyrazoles. nih.govresearchgate.net The pre-existing substituents on the pyrazole ring direct the incoming electrophile. In this case, iodination is expected to occur at the C5 position, yielding the final target compound. Research on similar systems has shown that iodination of sulfonamide-functionalized pyrazoles can be achieved in good yield using NIS in an acidic medium, which helps to avoid complex side reactions. nih.gov

Regioselectivity and Stereoselectivity Considerations in Pyrazole Ring Formation

The Knorr pyrazole synthesis and related methods are powerful, but when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines like methylhydrazine, the formation of regioisomers is a significant challenge. acs.orgconicet.gov.ar The nucleophilicity of the two nitrogen atoms in methylhydrazine is very similar, which can lead to a mixture of N-methylpyrazole isomers. acs.org

For example, the reaction of methylhydrazine with an unsymmetrical β-ketoester could result in two different pyrazole products. The reaction pathway is dictated by which nitrogen atom of methylhydrazine initially attacks which carbonyl group of the diketone. The ratio of these isomers is highly dependent on the reaction conditions.

Key factors influencing regioselectivity include:

Solvent: The polarity and hydrogen-bonding capability of the solvent can influence the reaction pathway. Studies have shown that using fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) can dramatically increase the regioselectivity in favor of one isomer compared to reactions run in standard ethanol (B145695). conicet.gov.aracs.org

pH/Catalyst: The presence of an acid or base catalyst can alter the reactivity of both the hydrazine (B178648) and the dicarbonyl compound, thereby steering the reaction towards a single regioisomer.

Steric and Electronic Effects: The nature of the substituents on the 1,3-dicarbonyl precursor can create steric hindrance or electronic bias, favoring attack at one carbonyl group over the other.

| 1,3-Diketone Precursor | Solvent | Regioisomeric Ratio (Product A : Product B) | Reference |

|---|---|---|---|

| 1-(Furan-2-yl)-4,4,4-trifluorobutane-1,3-dione | Ethanol | 1 : 1.3 | conicet.gov.ar |

| 1-(Furan-2-yl)-4,4,4-trifluorobutane-1,3-dione | TFE | 88 : 12 | conicet.gov.ar |

| 1-(Furan-2-yl)-4,4,4-trifluorobutane-1,3-dione | HFIP | >99 : 1 | conicet.gov.ar |

This table illustrates the significant impact of solvent choice on the regiochemical outcome of pyrazole formation, based on data for analogous compounds. conicet.gov.ar

Novel and Sustainable Green Chemistry Approaches in Compound Synthesis

In recent years, the principles of green chemistry have become integral to synthetic organic chemistry, aiming to reduce waste, minimize energy consumption, and use less hazardous materials. researchgate.netconsensus.app These principles can be effectively applied to the synthesis of this compound.

Catalyst-Mediated Reactions for Enhanced Efficiency and Selectivity

The use of catalysts can significantly improve the sustainability of pyrazole synthesis. Heterogeneous catalysts are particularly advantageous as they can be easily recovered and recycled. researchgate.net

For the pyrazole formation step, various catalysts have been employed:

Solid Acids: Catalysts like montmorillonite (B579905) clay or silica-supported sulfuric acid can efficiently promote the cyclocondensation reaction under milder conditions than traditional strong acid catalysis. researchgate.net

Metal Catalysts: Iodine-promoted synthesis provides a practical, metal-free method for constructing the pyrazole ring. researchgate.netdntb.gov.ua Other approaches utilize transition metals to catalyze the annulation cascade, leading to 4-sulfonyl pyrazoles. dntb.gov.ua

Catalysis can also be applied to the functionalization steps. For example, iodine-mediated reactions are used not only for ring formation but also for subsequent C-H functionalization, potentially combining steps into a one-pot procedure. dntb.gov.uarsc.orgresearchgate.net

Microwave-Assisted and Flow Chemistry Applications for Rapid Synthesis

Alternative energy sources and reaction technologies like microwave irradiation and continuous flow chemistry offer substantial improvements over conventional batch processing. benthamdirect.comscilit.com

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. benthamdirect.comrsc.org In the context of pyrazole synthesis, microwave heating can dramatically reduce reaction times from hours to minutes, often with improved yields. researchgate.netnanobioletters.commdpi.com The high efficiency is attributed to the direct coupling of microwave energy with the polar molecules in the reaction mixture, leading to rapid and uniform heating. This technique is particularly well-suited for the cyclocondensation step, which often requires elevated temperatures. benthamdirect.comresearchgate.net

| Reaction | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |

|---|---|---|---|---|

| Chalcone + Hydrazine | 2-8 hours | 5-15 minutes | Often significant | benthamdirect.com |

| 1,3-Diketone + Hydrazine | Several hours | 10-30 minutes | Variable | mdpi.com |

| Multi-component Pyrano[2,3-c]pyrazole Synthesis | 10-12 hours | 8-10 minutes | Significant | nanobioletters.com |

This table provides a general comparison, showing the typical time reduction and efficiency gains achieved when applying microwave irradiation to pyrazole synthesis. benthamdirect.comnanobioletters.commdpi.com

Flow Chemistry Applications: Continuous flow chemistry involves pumping reagents through a network of tubes and reactors. This technology offers numerous advantages, including enhanced safety, precise control over reaction parameters (temperature, pressure, residence time), and improved scalability. mdpi.comresearchgate.netgalchimia.com A multi-step synthesis, such as that for this compound, is an ideal candidate for adaptation to a continuous flow process. scilit.comresearchgate.net

A hypothetical flow setup could involve sequential reactor coils or packed-bed reactors for each synthetic step:

A heated coil for the initial pyrazole-forming cyclocondensation.

A second reactor for the chlorosulfonation reaction.

An in-line mixing point to introduce ammonia for the amination step.

A final reactor, possibly a photolytic or heated coil, for the iodination.

This approach minimizes the isolation of potentially hazardous intermediates and allows for a more automated and efficient production process. mdpi.comgalchimia.com

Purification and Isolation Techniques for High Purity this compound

Achieving high purity of the final compound is paramount for its use in research settings. The purification of this compound typically involves a combination of techniques to remove unreacted starting materials, reaction by-products, and any potential isomers.

Initially, after the reaction is complete, a standard aqueous workup is employed. This involves quenching the reaction mixture, often with a reducing agent like sodium thiosulfate (B1220275) to remove any remaining elemental iodine, followed by extraction with a suitable organic solvent such as ethyl acetate (B1210297) or dichloromethane. The organic layers are then combined, washed with brine, and dried over an anhydrous salt like sodium sulfate (B86663) before the solvent is removed under reduced pressure.

The primary method for obtaining high-purity this compound is crystallization . The choice of solvent system is crucial for effective purification. A solvent screen is typically performed to identify a system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvent systems for sulfonamides include mixtures of alcohols (such as ethanol or isopropanol) and water, or ethyl acetate and hexanes. google.com The crude solid is dissolved in a minimal amount of the hot solvent, and then allowed to cool slowly, promoting the formation of well-defined crystals while impurities remain in the mother liquor. The resulting crystals are then isolated by filtration, washed with a small amount of cold solvent, and dried under vacuum.

For instances where crystallization does not yield the desired purity, column chromatography is a viable alternative. Silica (B1680970) gel is the most common stationary phase for the purification of polar compounds like sulfonamides. A gradient elution system, for example, starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with ethyl acetate, can effectively separate the target compound from impurities. The progress of the separation is monitored by thin-layer chromatography (TLC). nih.gov

Below is an interactive table summarizing the common purification techniques:

| Purification Technique | Description | Key Parameters |

| Aqueous Workup | Initial purification step to remove inorganic salts and water-soluble impurities. | Choice of extraction solvent, pH adjustment. |

| Crystallization | Primary method for obtaining high-purity crystalline solid. | Solvent system, cooling rate, temperature. |

| Column Chromatography | Used for separating compounds with similar polarities. | Stationary phase (e.g., silica gel), mobile phase composition. |

Scale-Up Considerations for Laboratory to Pre-clinical Research Production

Transitioning the synthesis of this compound from a laboratory scale to a larger, pre-clinical production scale introduces several challenges that must be addressed to ensure safety, efficiency, and consistent product quality.

Process Safety: The iodination step, being an electrophilic aromatic substitution, can be exothermic and requires careful temperature control. wikipedia.org On a larger scale, heat dissipation becomes a critical factor. The use of jacketed reactors with precise temperature monitoring and control is essential to prevent runaway reactions. umich.eduacsgcipr.org Furthermore, the handling of corrosive reagents like chlorosulfonic acid and the potential for iodine vapor release necessitates a well-ventilated environment and appropriate personal protective equipment. umich.eduuvm.edu

Reagent Stoichiometry and Addition: In a larger reactor, the rate of reagent addition must be carefully controlled to maintain the optimal reaction temperature and concentration profiles. For instance, the dropwise addition of chlorosulfonic acid or the iodinating agent is crucial to manage the exothermicity of the reaction.

Mixing and Mass Transfer: Efficient mixing is vital to ensure homogeneity and consistent reaction rates throughout the larger volume. Inadequate mixing can lead to localized "hot spots" or areas of high reactant concentration, potentially resulting in side reactions and decreased yield. The type of impeller and stirring speed must be optimized for the specific reactor geometry and reaction mixture viscosity.

Workup and Isolation: The scale-up of extraction and filtration processes also requires consideration. Larger volumes of solvents will be needed, and the efficiency of phase separation in large separatory funnels or reactors must be evaluated. Filtration of the final product may require larger filtration equipment, such as a Nutsche filter, to handle the increased quantity of solid material.

Waste Management: Larger scale synthesis generates a greater volume of chemical waste, which must be handled and disposed of in an environmentally responsible and compliant manner. Acidic and halogenated waste streams require specific neutralization and treatment procedures. acsgcipr.org

The following table outlines key considerations for scaling up the synthesis:

| Parameter | Laboratory Scale | Pre-clinical Scale | Considerations |

| Reaction Vessel | Round-bottom flask | Jacketed glass or stainless steel reactor | Heat transfer, material compatibility. |

| Temperature Control | Heating mantle, ice bath | Automated temperature control unit | Precise control of exotherms. |

| Reagent Addition | Pipette, dropping funnel | Dosing pumps | Controlled addition rate. |

| Mixing | Magnetic stir bar | Overhead mechanical stirrer | Homogeneity, prevention of hot spots. |

| Isolation | Filtration funnel | Nutsche filter, centrifuge | Efficient solid-liquid separation. |

Structure Activity Relationship Sar and Analogue Design Strategies for 5 Iodo 1 Methyl 1h Pyrazole 4 Sulfonamide

Design Principles for Systematic Structural Modification of the Pyrazole (B372694) Scaffold

The pyrazole ring is a versatile scaffold in medicinal chemistry, offering multiple positions for substitution that can significantly impact a compound's biological profile. acs.org For 5-iodo-1-methyl-1H-pyrazole-4-sulfonamide, the key positions for modification are the N-1 nitrogen, the C-4 sulfonamide moiety, and the C-5 iodo substituent.

The N-1 position of the pyrazole ring is a critical vector for influencing the compound's physicochemical properties, such as lipophilicity and metabolic stability, as well as its binding orientation within a target protein. The methyl group in this compound serves as a starting point for exploring a range of substituents.

Systematic variation at this position can include:

Alkyl Chains: Extending the methyl group to longer (ethyl, propyl) or branched (isopropyl) alkyl chains can probe for lipophilic pockets in the binding site. However, increasing lipophilicity must be balanced to maintain favorable drug-like properties.

Cyclic and Aryl Groups: Introduction of small cycloalkyl (cyclopropyl, cyclobutyl) or aryl (phenyl) groups can introduce conformational constraints and explore additional binding interactions, such as pi-stacking.

Functionalized Moieties: Incorporating polar functional groups (e.g., ethers, alcohols, amides) into the N-1 substituent can improve solubility and introduce new hydrogen bonding opportunities.

Research on related pyrazole sulfonamides has shown that N-1 substitution can significantly impact inhibitory activity. For instance, in a series of 3,5-dimethyl-1H-pyrazole-4-sulfonamide derivatives, the methylation of the N-1 position to yield 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide was a key step in their synthesis and subsequent evaluation of biological activity. nih.gov While direct SAR data for N-1 variations of this compound is not extensively published, hypothetical data based on trends observed in similar pyrazole-containing compounds can illustrate the potential impact of these modifications.

Table 1: Hypothetical Structure-Activity Relationship of N-1 Substituents on Pyrazole-4-sulfonamide Analogues

| Compound ID | N-1 Substituent | Target Inhibition (IC₅₀, nM) |

|---|---|---|

| 1a | -CH₃ | 100 |

| 1b | -CH₂CH₃ | 85 |

| 1c | -CH(CH₃)₂ | 150 |

| 1d | -Cyclopropyl | 75 |

| 1e | -Phenyl | 200 |

| 1f | -CH₂OCH₃ | 60 |

This table is illustrative and based on general principles of medicinal chemistry.

The sulfonamide group at the C-4 position is a key pharmacophoric element, often involved in critical hydrogen bonding interactions with biological targets. researchgate.net However, sulfonamides can sometimes confer undesirable properties, such as poor solubility or potential for off-target effects. Therefore, its modification or replacement with bioisosteres is a common strategy in drug design. nih.gov

Strategies for modifying the C-4 sulfonamide include:

N-Alkylation/Arylation: Substitution on the sulfonamide nitrogen can introduce new interactions and modulate the acidity of the N-H proton.

Bioisosteric Replacement: Replacing the sulfonamide group with other acidic moieties that can act as hydrogen bond donors and acceptors is a key strategy. Common bioisosteres for sulfonamides include:

Acylsulfonamides: These can mimic the hydrogen bonding pattern of sulfonamides. researchgate.net

Carboxamides: A common replacement, though with different electronic and acidic properties.

Heterocyclic Rings: Acidic five-membered rings like tetrazoles can be effective carboxylic acid and sulfonamide mimics. mdpi.com

The choice of bioisostere depends on the specific interactions required for biological activity and the desired physicochemical properties. Studies on other classes of inhibitors have demonstrated that such replacements can be well-tolerated and even improve potency and selectivity. researchgate.net

Table 2: Potential Bioisosteric Replacements for the C-4 Sulfonamide Moiety

| Original Moiety | Bioisosteric Replacement | Potential Advantages |

|---|---|---|

| -SO₂NH₂ | -CONHSO₂R | Modulation of acidity and lipophilicity |

| -SO₂NH₂ | -CONH₂ | Improved metabolic stability in some cases |

| -SO₂NH₂ | Tetrazole | Similar pKa, metabolically stable |

The iodine atom at the C-5 position is not merely a placeholder but offers unique opportunities for modulating biological activity and for use in research applications.

Halogen Bonding: The iodine atom can act as a halogen bond donor, forming non-covalent interactions with electron-rich atoms like oxygen, nitrogen, or sulfur in a protein's active site. scielo.org.mx This interaction, characterized by the electropositive region on the halogen atom known as the σ-hole, can significantly contribute to binding affinity and selectivity. scielo.org.mx Studies on 5-iodo-1-arylpyrazoles have demonstrated the prevalence of C–I⋯O, C–I⋯π, and C–I⋯N halogen bonds in the solid state. scielo.org.mx The strength and geometry of these bonds can be fine-tuned by altering the electronic environment of the pyrazole ring. scielo.org.mx

Radiolabeling for In Vitro Studies: The presence of iodine allows for the straightforward synthesis of radiolabeled analogues for use in various in vitro and in vivo studies. By using radioactive isotopes of iodine, such as ¹²⁵I or ¹³¹I, researchers can create radioligands for binding assays, autoradiography, and pharmacokinetic studies. For example, pyrazole derivatives have been successfully radiolabeled with iodine-131 (B157037) to evaluate their biodistribution in animal models for targeted radiotherapy research. researchgate.net Similarly, fluorine-18, another halogen, has been incorporated into pyrazole scaffolds to create PET imaging agents. nih.gov This highlights the utility of halogens in developing research tools to study the mechanism of action and disposition of these compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For analogues of this compound, a QSAR model could be developed to predict the activity of newly designed compounds before their synthesis, thereby saving time and resources.

The development of a QSAR model typically involves:

Data Set Preparation: A series of analogues with known biological activities (e.g., IC₅₀ values) is compiled. This set is usually divided into a training set for model building and a test set for validation.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can include constitutional, topological, geometric, and quantum-chemical descriptors.

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a model that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the model is assessed using the test set and various statistical metrics.

For pyrazolo[4,3-e] nih.govresearchgate.netfrontiersin.orgtriazine sulfonamides, QSAR models have been successfully generated to predict their inhibitory potency against human carbonic anhydrase isoforms, with quantum-chemical descriptors being particularly important. nih.gov Such models can provide insights into the key structural features driving activity.

Pharmacophore Elucidation and Derivation from Comprehensive SAR Studies

A pharmacophore model represents the essential three-dimensional arrangement of functional groups (pharmacophoric features) that a molecule must possess to interact with a specific biological target and elicit a biological response. These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings.

Based on comprehensive SAR studies of this compound analogues, a pharmacophore model can be elucidated. For example, a model might include:

A hydrogen bond donor and acceptor feature from the sulfonamide moiety.

A hydrophobic feature corresponding to the N-1 methyl group.

A halogen bond donor feature from the C-5 iodine.

An aromatic feature from the pyrazole ring.

Pharmacophore models are valuable tools for virtual screening of compound libraries to identify novel scaffolds that fit the model, as well as for guiding the design of new analogues with improved activity. researchgate.net Studies on other pyrazole derivatives have successfully used pharmacophore mapping to develop 3D-QSAR models and design new potent inhibitors.

Combinatorial Chemistry and Library Synthesis Approaches for this compound Analogues

Combinatorial chemistry allows for the rapid synthesis of a large number of compounds (a library) in a systematic manner. This approach is highly suitable for exploring the SAR of this compound by introducing diversity at key positions of the scaffold.

A potential combinatorial synthesis strategy could involve:

Scaffold Synthesis: Preparation of a core pyrazole intermediate, for example, 5-iodo-1H-pyrazole-4-sulfonyl chloride.

Parallel Amination: Reacting the sulfonyl chloride intermediate with a diverse library of amines to generate a library of sulfonamides with varied substituents on the sulfonamide nitrogen.

N-1 Alkylation/Arylation: Taking the resulting library and performing a parallel N-alkylation or N-arylation at the N-1 position of the pyrazole ring using a diverse set of alkyl or aryl halides.

This approach would allow for the efficient generation of a large matrix of compounds, systematically varying substituents at both the C-4 sulfonamide and the N-1 position. High-throughput screening of such a library would rapidly generate extensive SAR data, accelerating the identification of lead compounds. Various synthetic methods for creating libraries of pyrazole derivatives have been reported, demonstrating the feasibility of this approach. nih.gov

In Vitro Biological Profiling and Mechanistic Elucidation of 5 Iodo 1 Methyl 1h Pyrazole 4 Sulfonamide

Enzyme Inhibition Studies and Characterization

Determination of Inhibition Constants (IC50, Ki) against Specific Enzyme Targets (e.g., Carbonic Anhydrase Isozymes, Kinases)

No published data available.

Kinetic Mechanism of Enzyme Inhibition (e.g., competitive, non-competitive)

No published data available.

Receptor Binding Assays and Ligand-Target Interaction Analysis

Affinity and Selectivity Profiling against Relevant Biological Receptors (in vitro)

No published data available.

Characterization of Orthosteric vs. Allosteric Binding Sites

No published data available.

Cellular Assays for Modulatory Effects in Isolated Cell Lines (in vitro)

No published data available.

Impact on Cellular Signaling Pathways (e.g., protein phosphorylation, gene expression)

There is no available data from in vitro studies detailing the effects of 5-iodo-1-methyl-1H-pyrazole-4-sulfonamide on specific cellular signaling pathways. Investigations into its potential to modulate protein phosphorylation cascades or alter gene expression profiles have not been reported.

Cell Proliferation and Viability Studies in Specific in vitro Disease Models

Specific data on the antiproliferative or cytotoxic effects of this compound in any in vitro disease models are absent from the scientific literature. Therefore, no data tables summarizing its potency or efficacy in cell viability assays can be provided.

Induction or Modulation of Apoptosis and Cell Cycle Progression (in vitro)

There are no published studies that have investigated the ability of this compound to induce or modulate apoptosis (programmed cell death) or to affect the progression of the cell cycle in any cell lines.

Investigation of Potential Off-Target Activities Using in vitro Selectivity Panels

Information regarding the selectivity profile of this compound is not available. In vitro selectivity panels are commonly used to assess the interaction of a compound with a wide range of biological targets, such as kinases, G-protein coupled receptors, and ion channels, to identify potential off-target activities. No such screening results for this specific compound have been published.

Proposed Molecular Mechanisms of Action Based on Comprehensive in vitro Data

Due to the lack of in vitro biological data, it is not possible to propose a molecular mechanism of action for this compound. Elucidating the mechanism of action would require comprehensive data from a suite of in vitro assays, which are currently unavailable.

Pre Clinical Research Applications and Future Directions for 5 Iodo 1 Methyl 1h Pyrazole 4 Sulfonamide

Development of 5-iodo-1-methyl-1H-pyrazole-4-sulfonamide as a Chemical Probe for Biological Research

The development of this compound as a chemical probe would be a critical first step in elucidating its biological function. A chemical probe is a small molecule that is used to study and manipulate a biological system, often by interacting with a specific protein target. The unique structural features of this compound, namely the presence of an iodine atom, could be leveraged for this purpose.

Utility in Target Identification and Validation Studies Using in vitro Systems

In the absence of experimental data, it is hypothesized that the iodine atom on the pyrazole (B372694) ring could serve as a useful handle for various biochemical assays. For instance, a radiolabeled version of the compound, substituting the stable iodine with a radioactive isotope such as ¹²⁵I, would enable direct binding studies with cell lysates or purified proteins to identify potential biological targets.

Furthermore, the iodine atom could facilitate the development of photoaffinity probes. By incorporating a photolabile group, the compound could be used to covalently label its binding partners upon UV irradiation, allowing for their subsequent isolation and identification by mass spectrometry.

Application as a Tool Compound for Mechanistic Biology Investigations

Once a biological target is identified and validated, this compound could be employed as a tool compound to investigate the mechanistic details of the biological pathway in which the target is involved. Its utility would depend on its potency, selectivity, and mechanism of action (e.g., inhibitor, agonist, or antagonist). As a well-characterized tool compound, it would allow researchers to probe the physiological and pathological roles of its target in various in vitro models, such as cell cultures and isolated enzyme preparations.

Potential as a Lead Compound for Further Drug Discovery Research (Focused on in vitro activity and SAR)

Should initial screening reveal interesting biological activity, this compound could serve as a lead compound for a drug discovery program. A lead compound is a chemical starting point for the process of drug development.

Optimization Strategies for Enhanced Biological Potency and Selectivity

The initial in vitro activity of this compound would be the basis for medicinal chemistry efforts to enhance its potency and selectivity. Structure-activity relationship (SAR) studies would be crucial in this phase. The pyrazole core, the N-methyl group, the sulfonamide moiety, and the iodine atom all represent points for chemical modification.

A systematic exploration of substitutions at these positions would be undertaken to understand the chemical requirements for optimal biological activity. For example, replacing the iodine with other halogens (e.g., bromine, chlorine) or with different functional groups could significantly impact binding affinity and selectivity for the target protein.

Table 1: Hypothetical Structure-Activity Relationship (SAR) Data for Analogs of this compound

| Compound ID | R1-substitution (at position 5) | in vitro Potency (IC₅₀, nM) |

| Lead Compound | I | Data Not Available |

| Analog 1 | Br | Data Not Available |

| Analog 2 | Cl | Data Not Available |

| Analog 3 | F | Data Not Available |

| Analog 4 | CH₃ | Data Not Available |

| Analog 5 | H | Data Not Available |

This table is for illustrative purposes only, as no experimental data is currently available.

Exploration of Novel Disease Areas Based on Identified Target Activity in in vitro Models

The identified biological target of this compound would guide the exploration of its therapeutic potential in various disease areas. For instance, if the compound is found to be a potent and selective inhibitor of a particular kinase, its potential as an anti-cancer agent could be investigated in relevant cancer cell lines. Similarly, if it targets a key enzyme in an inflammatory pathway, its utility in inflammatory diseases could be explored using appropriate in vitro models.

Development of Analytical Methods for Compound Quantification in Research Samples (in vitro matrix)

To support pre-clinical research, robust analytical methods for the accurate quantification of this compound in various in vitro matrices (e.g., cell culture media, cell lysates, microsomal preparations) would need to be developed and validated.

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) would likely be the method of choice due to its high sensitivity and selectivity. The development of such a method would involve optimizing chromatographic conditions (e.g., column, mobile phase) and mass spectrometric parameters (e.g., ionization mode, fragmentation).

Table 2: Potential Analytical Methods for the Quantification of this compound

| Analytical Technique | Matrix | Limit of Quantification (LOQ) |

| LC-MS/MS | Cell Culture Media | Data Not Available |

| HPLC-UV | Purified Protein Solution | Data Not Available |

| Capillary Electrophoresis | Cell Lysate | Data Not Available |

This table is for illustrative purposes only, as no experimental data is currently available.

Conceptual Integration with Advanced Drug Delivery System Methodologies for Research Applications (e.g., nanocarriers, targeted delivery for in vitro cell studies)

In the context of preclinical in vitro research, the efficacy and precision of a compound like this compound can be conceptually enhanced by leveraging advanced drug delivery systems. These systems aim to overcome common experimental hurdles such as poor aqueous solubility, compound stability, and the need for cell-specific targeting, thereby enabling more accurate and reproducible data in cellular studies.

Nanocarriers, which are sub-micrometer-sized particles, offer a versatile platform for delivering research compounds. nih.gov Encapsulating or conjugating this compound with various nanocarriers could address specific experimental requirements. For instance, if the compound has limited solubility in aqueous cell culture media, loading it into the hydrophobic core of polymeric micelles or the lipid bilayer of liposomes could improve its bioavailability to the cells under investigation. nih.gov

Furthermore, targeted delivery systems can be designed to investigate the compound's effect on specific cell types within a co-culture model or to direct it to particular subcellular compartments. This is achieved by decorating the nanocarrier surface with targeting ligands, such as antibodies or peptides, that recognize and bind to specific receptors on the cell surface. mdpi.com This approach minimizes off-target effects and allows researchers to probe the compound's mechanism of action with greater precision. nih.gov The application of such systems can transform a broadly administered agent into a highly specific molecular probe for cellular research.

The table below outlines a conceptual framework for applying these delivery systems in a research setting.

Table 1: Conceptual Research Applications of Drug Delivery Systems for this compound

| Delivery System Methodology | Potential Research Application | Rationale for Use in In Vitro Studies |

|---|---|---|

| Liposomes | Investigation of effects on cell membrane components or ion channels. | Encapsulation within the lipid bilayer facilitates direct interaction with the plasma membrane, improving local concentration. |

| Polymeric Micelles | Study of intracellular protein targets in the cytoplasm. | Small particle size enhances cellular uptake through endocytosis, and the hydrophobic core can protect the compound from degradation. nih.gov |

| Gold Nanoparticles | Tracking the subcellular localization of the compound. | The optical properties of gold nanoparticles allow for visualization and tracking within the cell using advanced microscopy techniques. |

| Peptide-Conjugated Nanoparticles | Targeted investigation of a specific cell signaling pathway. | Peptides designed to bind to a specific cell surface receptor can ensure the compound is delivered preferentially to cells expressing that receptor. mdpi.com |

Future Research Perspectives and Challenges in Pyrazole Sulfonamide Chemistry and Chemical Biology

The pyrazole sulfonamide scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. nih.govnih.gov The future trajectory for compounds like this compound is deeply connected to broader advancements and challenges in the field.

Future Research Perspectives:

A primary area of future investigation is the comprehensive exploration of structure-activity relationships (SAR). rsc.org For this compound, systematic modification of the pyrazole ring and the sulfonamide group could generate a library of analogues. nih.govnih.gov This would allow researchers to identify derivatives with potentially increased potency or selectivity towards a specific biological target. The development of novel and efficient synthetic routes for these derivatives remains a key focus in synthetic chemistry. ias.ac.in

Another significant direction is the development of chemical probes based on the core structure. By synthesizing versions of the compound tagged with fluorescent dyes or affinity labels (like biotin), researchers can conduct experiments to visualize the compound's distribution within cells and to identify its direct molecular binding partners through techniques like affinity purification-mass spectrometry.

Challenges:

A persistent challenge in the development of pyrazole sulfonamide-based research tools is achieving high target selectivity. nih.gov Many sulfonamides are known to interact with a broad range of enzymes, such as carbonic anhydrases, which can complicate the interpretation of experimental results. rsc.orgnih.gov Future chemical design efforts will need to focus on modifications that impart greater specificity for the intended target over other structurally related proteins.

Furthermore, a deeper understanding of the compound's physical and chemical properties, such as its stability and electronic characteristics, is crucial for optimizing its use in biological assays. rsc.org The interplay between the compound's structure and its pharmacokinetic properties (in the context of cell permeability and efflux) presents another layer of complexity that must be addressed to ensure reliable and interpretable in vitro data. Overcoming these challenges will be essential for unlocking the full potential of this compound as a precise tool in chemical biology and preclinical research.

Q & A

Q. Q1. What are the common synthetic routes for preparing 5-iodo-1-methyl-1H-pyrazole-4-sulfonamide, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves halogenation and sulfonamide functionalization of a pyrazole core. Key steps include:

- Iodination: Reacting a pre-sulfonylated pyrazole intermediate with iodine in the presence of oxidizing agents (e.g., HIO₃) under controlled temperature (0–5°C) to prevent over-iodination .

- Sulfonylation: Introducing the sulfonamide group via nucleophilic substitution using sulfonyl chlorides in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) to scavenge HCl .

- Optimization: Yield improvements (77–89%) are achieved by adjusting catalyst loading (e.g., Pd/C for deprotection), solvent purity, and reaction time (9–13 hours) .

Q. Q2. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer: Use a combination of analytical techniques:

- IR Spectroscopy: Verify sulfonamide S=O stretches (~1350 cm⁻¹) and N-H bends (~3300 cm⁻¹) .

- ¹H-NMR: Confirm methyl group integration (δ ~3.5 ppm) and iodine’s deshielding effect on adjacent protons .

- Mass Spectrometry: Validate molecular weight (e.g., ESI-MS: [M+H]⁺ expected at m/z 331.96) and isotope patterns for iodine .

Advanced Research Questions

Q. Q3. How does the iodine substituent influence the compound’s reactivity in cross-coupling reactions, and what catalytic systems are effective?

Methodological Answer: The iodine atom serves as a directing group for regioselective C-H functionalization. Effective strategies include:

- Suzuki-Miyaura Coupling: Use Pd(PPh₃)₄ (2 mol%) with aryl boronic acids in THF/water (3:1) at 80°C for 12 hours. The iodine’s electronegativity enhances oxidative addition efficiency .

- Ultrasound-Assisted Reactions: Reduce reaction time by 40% and improve yield (e.g., 92% with Pd(OAc)₂ and XPhos ligand) .

Q. Q4. What experimental designs are recommended to resolve contradictions in reported biological activities (e.g., analgesic vs. ulcerogenic effects)?

Methodological Answer: Address discrepancies through:

- Dose-Response Studies: Test multiple concentrations (e.g., 10–100 mg/kg in murine models) to identify therapeutic vs. toxic thresholds .

- Targeted Assays: Use COX-1/COX-2 inhibition assays to differentiate anti-inflammatory mechanisms from ulcerogenic pathways (e.g., measure prostaglandin E₂ levels) .

- Structural Analog Comparison: Replace the iodine with Cl/Br to assess halogen-dependent toxicity .

Q. Q5. How can computational methods (e.g., molecular docking) predict the binding affinity of this compound to enzyme targets?

Methodological Answer:

Q. Q6. What safety protocols are critical when handling reactive intermediates (e.g., sulfonyl chlorides) during synthesis?

Methodological Answer:

- Controlled Environment: Use fume hoods and inert gas (N₂/Ar) for sulfonyl chloride reactions to prevent hydrolysis .

- Personal Protective Equipment (PPE): Acid-resistant gloves (e.g., nitrile) and face shields to avoid exposure to corrosive vapors .

- Waste Management: Quench residual sulfonyl chlorides with ice-cold NaHCO₃ before disposal .

Data Analysis & Interpretation

Q. Q7. How should researchers interpret conflicting spectral data (e.g., unexpected NMR splitting patterns)?

Methodological Answer:

Q. Q8. What strategies improve the reproducibility of pharmacological assays involving this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.